Methyl 4-chloro-2-cyanobenzoate
Description
Contextual Significance within Organic Chemistry
The significance of Methyl 4-chloro-2-cyanobenzoate in organic chemistry stems from the reactivity of its functional groups. The presence of a cyano (nitrile) group, a chloro group, and a methyl ester on an aromatic ring provides multiple sites for chemical modification. The nitrile and ester groups can undergo various transformations, while the chloro group can be displaced through nucleophilic aromatic substitution reactions. This trifunctional nature allows for the sequential and selective introduction of different functionalities, enabling the construction of complex molecular architectures.
Relevance in Advanced Chemical Synthesis Methodologies
This compound is particularly relevant in the development of advanced chemical synthesis methodologies. It serves as a starting material in multi-step synthetic sequences, where precise control over reactivity is crucial. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester can be hydrolyzed to a carboxylic acid or converted to other functional groups. The chlorine atom can be substituted by various nucleophiles, providing a route to a diverse range of derivatives. smolecule.com
One notable application is in the chemoselective biotransformation of nitriles. The enzyme system of organisms like Rhodococcus equi A4 can selectively transform the nitrile group of this compound, showcasing its utility in biocatalysis. smolecule.com
Positioning within Benzonitrile and Benzoate (B1203000) Ester Chemistry
Within the broader families of benzonitriles and benzoate esters, this compound holds a distinct position due to its specific substitution pattern.
Benzonitrile Chemistry: Benzonitriles are important intermediates in the synthesis of various products, including pharmaceuticals, agrochemicals, and dyes. patsnap.comrsc.org They are typically synthesized through methods like the ammoxidation of toluene (B28343), the dehydration of benzamide, or the Sandmeyer reaction. atamanchemicals.comgoogle.com The cyano group in this compound can participate in reactions typical of nitriles, such as hydrolysis, reduction, and cycloadditions.
Benzoate Ester Chemistry: Benzoate esters are known for their applications as solvents, fragrances, and in the synthesis of other organic compounds. wikipedia.orgwikipedia.orgnih.gov They are commonly formed by the condensation of benzoic acid and an alcohol. wikipedia.org The ester group in this compound can undergo nucleophilic acyl substitution, allowing for its conversion to other functional groups. The presence of the electron-withdrawing cyano and chloro groups influences the reactivity of the ester.
The unique combination of these functionalities in a single molecule makes this compound a versatile intermediate, bridging the chemistry of both benzonitriles and benzoate esters and enabling the synthesis of highly functionalized aromatic compounds.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 58331-97-8 |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Moderately soluble in organic solvents |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| InChI | 1S/C9H6ClNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 |
| InChI Key | JKAWTBOCEPQPBQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)C#N |
Table 3: Related Compounds and their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Methyl 4-chlorobenzoate (B1228818) | 1126-46-1 | C₈H₇ClO₂ | 170.59 | Precursor, lacks the cyano group. chemsynthesis.comcarlroth.comcarlroth.com |
| Methyl 4-cyanobenzoate (B1228447) | 1129-35-7 | C₉H₇NO₂ | 161.16 | Lacks the chloro substituent. ontosight.ainih.govsigmaaldrich.comtcichemicals.com |
| 4-Chloro-2-methylbenzoic acid | 7499-07-2 | C₈H₇ClO₂ | 170.59 | Carboxylic acid analogue. sigmaaldrich.com |
| Methyl 4-bromo-2-cyanobenzoate | 1223434-15-8 | C₉H₆BrNO₂ | 240.05 | Bromo analogue. nih.gov |
| Methyl 4-chloro-2-nitrobenzoate | 42087-80-9 | C₈H₆ClNO₄ | 215.59 | Nitro analogue instead of cyano. sigmaaldrich.com |
| Methyl 2-chloro-4-cyanobenzoate | 98592-34-8 | C₉H₆ClNO₂ | 195.60 | Isomer with different substituent positions. chemsrc.combldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-2-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAWTBOCEPQPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434486 | |
| Record name | Methyl 4-chloro-2-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58331-97-8 | |
| Record name | Benzoic acid, 4-chloro-2-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58331-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-2-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl 4 Chloro 2 Cyanobenzoate
Established Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-cyanobenzoate can be achieved through several established routes, each with its own set of advantages and specific reaction conditions. These methods primarily include esterification, cyanation, and halogenation.
Esterification is a common method for producing this compound, typically starting from 4-chloro-2-cyanobenzoic acid. This process involves the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. smolecule.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Commonly used acid catalysts include sulfuric acid and hydrochloric acid. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the ester. For instance, a general procedure for the methylation of carboxylic acids involves stirring the acid with a catalyst like monolith-SO3H and methanol in a solvent such as toluene (B28343) at 80°C for 24 hours. chemicalbook.com
| Starting Material | Reagent | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-chloro-2-cyanobenzoic acid | Methanol | Sulfuric Acid | - | Reflux | - | - |
| 4-chloro-2-cyanobenzoic acid | Methanol | monolith-SO3H | Toluene | 80°C | 24h | - |
Cyanation strategies are employed to introduce the cyano group onto the benzene (B151609) ring. A common precursor for this method is a bromo-substituted analog, such as methyl 4-bromo-2-cyanobenzoate. nih.gov The bromo group can be substituted with a cyano group through nucleophilic substitution, often using a cyanide salt like copper(I) cyanide.
Another approach involves the dehydration of an oxime. For example, methyl 4-hydroxyiminobenzoate can be dehydrated using agents like acetic anhydride, thionyl chloride, or phosphorus pentoxide to yield methyl 4-cyanobenzoate (B1228447). google.com This method can be adapted for the synthesis of the chlorinated analog.
| Starting Material | Reagent | Catalyst/Promoter | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Methyl 4-bromo-2-aminobenzoate | NaNO2, H2SO4, then CuCN, KCN | - | Water, Toluene | 0-5°C, then 100°C | - |
| Methyl 4-hydroxyiminobenzoate | Acetic anhydride | - | - | - | - |
| Methyl 4-hydroxyiminobenzoate | Thionyl chloride | - | - | - | - |
Halogenation, specifically chlorination, is another key synthetic route. This can involve the direct chlorination of a precursor like methyl 2-cyanobenzoate. nih.gov The reaction typically requires a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, to activate the halogen. libretexts.org A significant challenge in this approach is controlling the regioselectivity of the chlorination, as the incoming chlorine atom can substitute at different positions on the benzene ring. libretexts.org The methyl group is known to be a 2,4-directing group, which would favor the formation of 2-chloro and 4-chloro isomers. libretexts.org
| Starting Material | Reagent | Catalyst | Conditions | Products |
|---|---|---|---|---|
| Methyl 2-cyanobenzoate | Chlorine (Cl2) | Iron(III) chloride (FeCl3) | Room temperature, absence of UV light | Mixture of isomers, including this compound |
| Methyl 2-cyanobenzoate | Chlorine (Cl2) | Aluminum chloride (AlCl3) | Room temperature, absence of UV light | Mixture of isomers, including this compound |
The synthesis of this compound can also be approached through multi-step synthetic sequences, which can be either convergent or divergent.
A convergent synthesis would involve preparing different fragments of the molecule separately and then combining them in the final steps. For example, 4-chlorobenzoic acid nih.gov could be synthesized and then subjected to cyanation and esterification in separate branches before a final coupling reaction.
A divergent synthesis , on the other hand, would start from a common intermediate that is then modified to produce a variety of related compounds, including this compound. For instance, starting with 4-chlorobenzaldehyde, one could introduce a masked aldehyde group, perform ortho-lithiation, and then introduce a methyl group, followed by acidic hydrolysis to yield 4-chloro-2-methylbenzaldehyde. youtube.com While this example does not directly produce the target compound, it illustrates the principle of divergent synthesis from a common chlorinated starting material.
Mechanistic Investigations of Formation Reactions
Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.
Nucleophilic substitution is a fundamental mechanism in several of the synthetic routes to this compound. This can occur through different pathways, primarily SN1, S'N2, and nucleophilic aromatic substitution (SNA'r).
In the context of cyanation , where a bromo or other leaving group is replaced by a cyano group, the reaction often proceeds via a nucleophilic aromatic substitution (SNA'r) mechanism. scispace.com In this mechanism, the nucleophile (cyanide ion) attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The presence of electron-withdrawing groups, such as the cyano and ester groups, on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate.
The esterification of 4-chloro-2-cyanobenzoic acid with methanol in the presence of an acid catalyst follows a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The nucleophilic oxygen of methanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer and elimination of a water molecule, the ester is formed.
In some cases, particularly with highly activated aromatic systems, a single electron transfer (SET) pathway can precede the nucleophilic substitution. scispace.com This involves the transfer of an electron from the nucleophile to the aromatic substrate, forming a radical anion intermediate. scispace.com
The stereochemical outcome of nucleophilic substitution reactions can be either retention or inversion of configuration, depending on the specific mechanism. ucsd.edu For S'N2 reactions, a backside attack of the nucleophile leads to an inversion of configuration. ucsd.edu In contrast, S'N1 reactions proceed through a planar carbocation intermediate, which can be attacked from either side, potentially leading to a racemic mixture of products if the carbon is chiral. ucsd.edu
Electrophilic Aromatic Substitution Pathways
While electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing benzene rings, synthesizing a specific isomer like this compound through sequential EAS reactions presents significant regiochemical challenges. The directing effects of the substituents on the aromatic ring govern the position of subsequent substitutions.
-COOCH₃ (Methyl Ester Group): This group is moderately deactivating and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects. youtube.compressbooks.pub
-Cl (Chloro Group): Halogens are a unique class of substituents. They are weakly deactivating due to their strong inductive electron-withdrawing effect but are ortho-, para-directors because their lone pairs can donate electron density and stabilize the arenium ion intermediate via resonance. organicchemistrytutor.comlibretexts.orglibretexts.org
-CN (Cyano Group): The cyano group is strongly deactivating and a meta-director, withdrawing electron density from the ring through induction and resonance. pressbooks.pub
Given these conflicting directing effects, achieving the 1,2,4-substitution pattern of the target molecule via a stepwise EAS approach on a simpler precursor is complex. For instance, attempting to chlorinate methyl 2-cyanobenzoate would likely yield this compound, but also the 5-chloro isomer, as the cyano group directs meta and the ester group also directs meta. Separating these isomers could prove inefficient. For these reasons, synthetic routes that offer unambiguous regiocontrol, such as those starting from a pre-functionalized aniline (B41778), are generally preferred over EAS strategies.
Radical Reaction Intermediates
Radical-mediated reactions provide powerful pathways for the synthesis of aromatic nitriles, including precursors to this compound.
One of the most established methods that proceeds through a radical intermediate is the Sandmeyer reaction . wikipedia.org This reaction typically involves the diazotization of an aromatic amine, such as methyl 2-amino-4-chlorobenzoate, with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. masterorganicchemistry.com This salt is then treated with a copper(I) cyanide (CuCN) catalyst. The reaction mechanism is understood to be a radical-nucleophilic aromatic substitution (S-RN-Ar). wikipedia.orgmasterorganicchemistry.com It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical. wikipedia.org This aryl radical subsequently reacts with the cyanide bound to the now copper(II) species to form the target nitrile and regenerate the copper(I) catalyst.
More recent methodologies involve photoredox catalysis , which can generate aryl radical intermediates under mild conditions. In one proposed mechanism, a photocatalyst, upon excitation by light, oxidizes an electron-rich arene to its corresponding radical cation. researchgate.netnih.gov This cation can then be trapped by a nucleophilic cyanide source. For electron-poor arenes or aryl halides, a reductive pathway may be followed. These photoredox methods offer an alternative to traditional metal-catalyzed reactions for C-H or C-X cyanation. researchgate.netacs.org
Catalytic Systems and Their Influence on Reaction Dynamics
The synthesis of this compound is heavily reliant on advanced catalytic systems that offer high efficiency, selectivity, and functional group tolerance. Palladium- and copper-based catalysts are central to the most effective synthetic routes.
Palladium-Catalyzed Cyanation: The cross-coupling of aryl chlorides with a cyanide source is a premier method for synthesizing aromatic nitriles. rsc.org Aryl chlorides are often preferred starting materials due to their lower cost and wider availability compared to bromides or iodides. acs.org The development of sophisticated palladium catalysts and ligands has enabled the efficient cyanation of these less reactive substrates. acs.orgelectronicsandbooks.com
Key components of these catalytic systems include:
Palladium Precatalysts: Sources like Pd(OAc)₂, Pd₂(dba)₃, and highly active palladacycle precatalysts are commonly used. nih.govrsc.org Palladacycles have been shown to be particularly effective, preventing catalyst poisoning and allowing for lower catalyst loadings and faster reactions. nih.govnih.gov
Ligands: Sterically demanding, electron-rich phosphine (B1218219) ligands are crucial for facilitating the catalytic cycle, particularly the oxidative addition of the aryl chloride to the Pd(0) center. acs.org Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and specialized phosphines like CM-phos have been developed to create highly active catalysts. acs.orgacs.org
Cyanide Sources: While toxic sources like Zn(CN)₂ have been used, significant progress has been made with the non-toxic and inexpensive potassium hexacyanoferrate(II), K₄[Fe(CN)₆]. nih.govresearchgate.net Using K₄[Fe(CN)₆] often requires a co-solvent like water to facilitate the reaction. acs.org
The dynamics of the reaction are heavily influenced by the choice of catalyst, ligand, and solvent. The use of advanced catalyst systems has allowed reaction temperatures for aryl chloride cyanation to be lowered significantly, with some systems operating efficiently at temperatures as low as 70 °C. acs.org
| Catalyst System | Cyanide Source | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆]·3H₂O | DMAc, 120 °C | Effective for mono- and di-cyanation. | rsc.org |
| Pd / CM-phos | K₄[Fe(CN)₆]·3H₂O | Toluene/H₂O, 70 °C | Very mild reaction temperature for aryl chlorides. | acs.org |
| Palladacycle (P1) / Ligand (L1) | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O, 100 °C | Low catalyst loading, fast reaction, non-toxic CN source. | nih.gov |
| Palladacycle (P1-P3) | Zn(CN)₂ | THF/H₂O, rt - 40 °C | Low temperature, tolerant of many functional groups. | acs.org |
Copper-Catalyzed Cyanation: The classic Sandmeyer reaction utilizes stoichiometric or catalytic amounts of copper(I) cyanide (CuCN). wikipedia.org This method is a robust and widely used transformation for converting aryl diazonium salts into benzonitriles. masterorganicchemistry.com While effective, it often requires stoichiometric copper and can generate significant copper-containing waste streams. The Rosenmund-von Braun reaction is a related method that involves the high-temperature reaction of an aryl halide with CuCN. numberanalytics.com
Novel Synthetic Strategies and Process Optimization
Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact, safety, and scalability. These considerations have driven the development of novel strategies for synthesizing compounds like this compound.
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of aromatic nitriles. A primary focus is the replacement of highly toxic reagents and the minimization of waste.
Use of Non-Toxic Cyanide Sources: The substitution of simple alkali cyanides (KCN, NaCN) or zinc cyanide (Zn(CN)₂) with the much less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant green advancement in palladium-catalyzed cyanations. nih.govresearchgate.net K₄[Fe(CN)₆] is stable, easy to handle, and serves as an effective cyanide source, reducing the hazards associated with potential hydrogen cyanide exposure. researchgate.net
Ionic Liquids as Recyclable Media: Ionic liquids (ILs) have been explored as green alternatives to volatile organic solvents. In the synthesis of benzonitriles from benzaldehydes, specific ILs have been shown to act as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal catalysts and simplifying product purification. researchgate.netrsc.org The IL can often be recovered and reused, adhering to the principle of waste reduction. researchgate.netrsc.orgsemanticscholar.org
Catalyst-Free Syntheses: Some novel methods aim to eliminate catalysts altogether. For example, the direct conversion of carboxylic acids to nitriles has been achieved using acetonitrile (B52724) as both the solvent and nitrogen source under high-temperature, catalyst-free continuous flow conditions. nih.gov
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for process optimization and safety. rsc.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous reagents or performing highly exothermic reactions. rsc.orgnumberanalytics.com
For nitrile synthesis, flow chemistry enables pathways that are difficult or unsafe to scale up in batch reactors. A cyanide-free synthesis of nitriles has been developed using the van Leusen reaction in a continuous flow setup, where p-tosylmethyl isocyanide (TosMIC) serves as the cyanide precursor. rsc.orgrsc.org This method provides rapid synthesis of aryl nitriles with an improved safety profile. rsc.org Furthermore, the direct synthesis of nitriles from carboxylic acids has been demonstrated in a high-temperature/high-pressure flow reactor, showcasing a catalyst-free and atom-economical approach. nih.gov
Stereoselective and Regioselective Synthesis Considerations
For an achiral molecule like this compound, stereoselectivity is not a concern. However, regioselectivity is paramount to ensure the correct 1,2,4-substitution pattern.
The most reliable strategy for achieving high regioselectivity in this case is not to control the substitution on a simple benzene ring, but to begin with a precursor where the relative positions of key functional groups are already established. The Sandmeyer reaction is an exemplary execution of this strategy. numberanalytics.comnumberanalytics.com
An alternative regiocontrolled approach could involve the selective palladium-catalyzed cyanation of a di-halogenated precursor, such as methyl 2,4-dichlorobenzoate. Such a reaction would depend on the differential reactivity of the two chlorine atoms, where the chlorine at the 2-position, activated by the ortho-ester group, might be selectively replaced over the chlorine at the 4-position.
Chemical Reactivity and Transformation of Methyl 4 Chloro 2 Cyanobenzoate
Nucleophilic Reactivity at the Chloro Position
The chlorine atom attached to the aromatic ring is susceptible to nucleophilic substitution, a common reaction pathway for aryl halides. This reactivity allows for the introduction of a wide range of functional groups at this position, leading to diverse molecular scaffolds.
The chloro group of methyl 4-chloro-2-cyanobenzoate can be displaced by various amines to form N-aryl derivatives. These reactions are typically catalyzed by a transition metal, with copper-catalyzed systems being particularly effective for the amination of chlorobenzoic acids and their derivatives. nih.gov While specific examples for this compound are not prevalent in the literature, the principles of related reactions, such as the Ullmann condensation, can be applied.
For instance, a chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids with aniline (B41778) derivatives. nih.gov This methodology has been shown to be effective for a range of substituted aryl chlorides and anilines, proceeding with high yields. nih.gov The presence of an ortho-carboxylic acid moiety does not hinder the reaction, suggesting that the ester group in this compound would also be tolerated. nih.gov The reaction conditions typically involve a copper catalyst (such as a mixture of Cu and Cu₂O), a base (like potassium carbonate), and a suitable solvent (e.g., 2-ethoxyethanol (B86334) or n-butanol) at elevated temperatures. nih.gov
The following table outlines representative conditions for copper-catalyzed amination reactions of related chlorobenzoic acids.
| Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chlorobenzoic acid | 2-Methylaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 76 |
| 2,4-Dichlorobenzoic acid | 4-Methoxyaniline | Cu/Cu₂O | K₂CO₃ | N/A | 130 | 86 |
| 5-Bromo-2-chlorobenzoic acid | Aniline | Cu/Cu₂O | K₂CO₃ | N/A | 130 | 85 |
| 2-Chlorobenzoic acid | 3-Chloroaniline | Cu/Cu₂O | K₂CO₃ | N/A | 130 | 99 |
Data adapted from a study on the amination of chlorobenzoic acids. nih.gov
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.org This reaction is typically carried out in a mixture of water and a miscible organic solvent like methanol (B129727) to ensure solubility of the starting material. chemspider.com The initial product is the carboxylate salt, which is then protonated in a separate step with a strong acid to yield the free carboxylic acid. chemspider.com
Acid-catalyzed hydrolysis is another method to convert the ester to a carboxylic acid. This reaction is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid. libretexts.org
| Reaction Type | Reagents | Conditions | Product |
| Saponification | NaOH, H₂O/Methanol | Heat under reflux | Sodium 4-chloro-2-cyanobenzoate |
| Acid Hydrolysis | HCl, H₂O | Heat under reflux | 4-Chloro-2-cyanobenzoic acid |
The chloro substituent on the benzene (B151609) ring can undergo nucleophilic substitution with alkoxides or thiolates to form ethers and thioethers, respectively. These reactions, often performed under basic conditions, are a common strategy for introducing oxygen or sulfur linkages into aromatic systems. While specific literature on the etherification and thioetherification of this compound is limited, the reactivity is analogous to other activated aryl chlorides. The presence of the electron-withdrawing cyano and ester groups enhances the susceptibility of the chloro position to nucleophilic attack.
The chlorine atom in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. mdpi.com A prominent example is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. sigmaaldrich.com
For the related compound, methyl 4-chlorobenzoate (B1228818), it has been demonstrated that it undergoes a Suzuki-Miyaura coupling reaction with phenylboronic acid using a bis-carbene palladium complex as the catalyst to produce methyl-(4-phenyl)-benzoate. sigmaaldrich.comchemicalbook.com It is expected that this compound would exhibit similar reactivity, allowing for the introduction of various aryl or vinyl substituents at the 4-position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. nih.gov
The following table summarizes conditions for a typical Suzuki-Miyaura cross-coupling reaction.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |
| Methyl 4-chlorobenzoate | Phenylboronic acid | Bis-carbene palladium complex | K₂CO₃ | Dioxane/H₂O | Methyl-(4-phenyl)-benzoate |
This is a representative example based on the reactivity of a similar compound. sigmaaldrich.comchemicalbook.com
Reactivity of the Cyano Group
The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations. lumenlearning.com Its carbon atom is at a high oxidation state, making it susceptible to nucleophilic attack. lumenlearning.com
One of the most common reactions of nitriles is their hydrolysis to carboxylic acids. libretexts.org This transformation can be achieved under either acidic or basic conditions and typically proceeds through an amide intermediate. lumenlearning.comlibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. lumenlearning.comlibretexts.org A water molecule then acts as a nucleophile, attacking the nitrile carbon. lumenlearning.comlibretexts.org A series of proton transfers and tautomerization leads to the formation of an amide, which can be isolated or further hydrolyzed to the carboxylic acid upon extended reaction times or harsher conditions. libretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.org
The hydrolysis of the cyano group in this compound would lead to the formation of a dicarboxylic acid derivative.
| Hydrolysis Type | Reagents | Intermediate | Final Product (after acidification) |
| Acid-Catalyzed | H₃O⁺, heat | 4-Chloro-2-(methoxycarbonyl)benzamide | 4-Chloro-1,2-benzenedicarboxylic acid |
| Base-Catalyzed | OH⁻, H₂O, heat | 4-Chloro-2-(methoxycarbonyl)benzamide | 4-Chloro-1,2-benzenedicarboxylic acid |
Reduction to Amines
The cyano group of this compound can be reduced to a primary amine, a transformation of significant utility in organic synthesis. This reduction is a key step in creating bifunctional molecules containing both an amine and an ester, which are valuable precursors for various heterocyclic compounds and other complex organic structures.
Commonly, this reduction is achieved through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to selectively reduce the cyano group without affecting the ester or the chloro substituent.
Another effective method for the reduction of nitriles to amines is reductive amination. organic-chemistry.orgmasterorganicchemistry.com This one-pot reaction involves the formation of an imine from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com While direct alkylation of amines can be difficult to control, reductive amination offers a more selective alternative. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
The resulting aminomethyl compound, methyl 4-chloro-2-(aminomethyl)benzoate, is a valuable intermediate for further synthetic manipulations.
Cycloaddition Reactions (e.g., Tetrazole Formation)
The cyano group in this compound can participate in cycloaddition reactions, most notably in the formation of tetrazoles. Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and are recognized as important pharmacophores in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids. nih.govbeilstein-journals.org
The most prevalent method for synthesizing 5-substituted 1H-tetrazoles is the [2+3] cycloaddition of a nitrile with an azide (B81097), a reaction first described in 1901. nih.gov This reaction can be facilitated by various catalysts to overcome the activation barrier. nih.gov For instance, the cycloaddition of sodium azide to organonitriles to form 5-substituted 1H-tetrazoles can be efficiently catalyzed by a Cobalt(II) complex. nih.gov Mechanistic studies indicate the involvement of a cobalt(II) diazido intermediate. nih.gov
In the context of this compound, the reaction with an azide source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), in the presence of a suitable catalyst or under appropriate reaction conditions, would yield the corresponding tetrazole derivative, methyl 4-chloro-2-(1H-tetrazol-5-yl)benzoate. The reaction mechanism generally involves the 1,3-dipolar cycloaddition of the azide to the nitrile. beilstein-journals.orgnih.gov
The choice of azide reagent and reaction conditions can influence the reaction's efficiency and safety. For example, using TMSN₃ can be a milder alternative to the potentially explosive hydrazoic acid. beilstein-journals.org
Reactivity of the Ester Group
The methyl ester group of this compound is susceptible to nucleophilic attack, allowing for its conversion into other functional groups such as different esters, amides, and hydrazides.
Transesterification Processes
Transesterification is the process of exchanging the alkyl group of an ester with another alcohol. In the case of this compound, this reaction can be used to introduce different ester functionalities, which may be desirable for modifying the compound's physical or chemical properties.
The reaction is typically catalyzed by an acid or a base. In an acid-catalyzed transesterification, the protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by another alcohol. In a base-catalyzed process, the alkoxide of the desired alcohol acts as the nucleophile. The equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol that is formed.
For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 4-chloro-2-cyanobenzoate and methanol.
Amidation and Hydrazinolysis
The ester group can be converted to an amide by reacting this compound with an amine. This reaction, known as aminolysis or amidation, is a direct and common method for forming amide bonds. The reaction typically requires heating and may be facilitated by a catalyst. The product of this reaction with ammonia (B1221849) would be 4-chloro-2-cyanobenzamide.
Similarly, hydrazinolysis involves the reaction of the ester with hydrazine (B178648) (N₂H₄). This reaction is typically carried out in an alcoholic solvent and yields the corresponding hydrazide, in this case, 4-chloro-2-cyanobenzohydrazide. This hydrazide is a useful intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles.
Aromatic Ring Functionalization and Substitution Reactions
The substituted benzene ring of this compound can undergo further functionalization, although the existing substituents influence the position and feasibility of these reactions.
Directed Ortho Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs the deprotonation of a specific ortho-proton. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent at the ortho position. organic-chemistry.org
In this compound, both the cyano and the ester groups can potentially act as DMGs. However, the cyano group is generally considered a moderate directing group, while the ester group's effectiveness can be variable. The reaction of an alkyllithium compound with an arene bearing a DMG typically leads to an ortho-metalated intermediate. organic-chemistry.org The DMG increases the kinetic acidity of the ortho-protons through its complexing or chelating effects. organic-chemistry.org
Given the substitution pattern of this compound, a DoM reaction would likely be directed by the cyano group, leading to the deprotonation of the C3 position. Subsequent reaction with an electrophile (E+) would introduce a new substituent at this position, yielding methyl 4-chloro-2-cyano-3-substituted-benzoates.
It is important to note that the reaction conditions, including the choice of the organolithium reagent, solvent, and temperature, are critical for the success of DoM reactions and to avoid side reactions, such as nucleophilic attack on the ester or cyano group.
Electrophilic Aromatic Substitution Patterns
The directing effects of the individual substituents are as follows:
Methoxycarbonyl group (-COOCH₃): This group is a deactivator and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the carbocation intermediates (arenium ions) formed during ortho and para attack. msu.edustackexchange.comrsc.org
Cyano group (-CN): The cyano group is a strong deactivator and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. libretexts.orglibretexts.org
Chloro group (-Cl): The chloro group is a deactivator but an ortho-, para-director. While it withdraws electron density through its inductive effect, it can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediates at the ortho and para positions relative to the meta position. libretexts.orgmsu.edu
In a polysubstituted benzene ring like this compound, the directing effects of the individual substituents are combined. The positions on the ring are C3, C5, and C6. To predict the most likely site of electrophilic attack, the directing influences of all three groups must be considered:
Position C3: This position is meta to the methoxycarbonyl group (favored), ortho to the cyano group (disfavored), and ortho to the chloro group (favored).
Position C5: This position is meta to the methoxycarbonyl group (favored), meta to the cyano group (favored), and ortho to the chloro group (favored).
Position C6: This position is ortho to the methoxycarbonyl group (disfavored), meta to the cyano group (favored), and meta to the chloro group (disfavored).
Considering these influences, position C5 is the most electronically favored site for electrophilic attack as it is meta to both the strongly meta-directing cyano and methoxycarbonyl groups, and ortho to the ortho-, para-directing chloro group. libretexts.org However, steric hindrance is also a critical factor. youtube.com Position C3 is located between the cyano and chloro groups, which could present significant steric hindrance to an incoming electrophile. Similarly, position C5 is adjacent to the chloro group. Position C6 is ortho to the methoxycarbonyl group and may also experience steric hindrance. Therefore, while electronic effects point towards C5, the actual product distribution in an electrophilic aromatic substitution reaction would also depend on the size of the incoming electrophile and the specific reaction conditions. Substitution rarely occurs between two existing groups in a meta-relationship due to steric hindrance. quizlet.com
Comparative Analysis of Reactivity with Analogous Compounds
The reactivity of this compound in electrophilic aromatic substitution is significantly lower than that of benzene due to the presence of three electron-withdrawing, deactivating groups. wikipedia.org A comparative analysis with analogous compounds, where one or more of these functional groups are absent, can illustrate the cumulative effect of these substituents on the reactivity of the aromatic ring.
Analogous Compounds for Comparison:
Methyl 4-chlorobenzoate: This compound has a methoxycarbonyl group and a chloro group. Both are deactivating, but the chloro group is an ortho-, para-director while the methoxycarbonyl group is a meta-director. msu.edu
Methyl 2-cyanobenzoate: This compound possesses a methoxycarbonyl group and a cyano group, both of which are deactivating and meta-directing.
Methyl 4-cyanobenzoate (B1228447): Similar to the 2-cyano analogue, this compound has two deactivating, meta-directing groups.
Reactivity Analysis:
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -CN | 0.56 | 0.66 |
| -COOCH₃ | 0.33 | 0.45 |
Table of Hammett Substituent Constants. viu.ca
Based on these values, the cyano group is a stronger electron-withdrawing group than both the chloro and methoxycarbonyl groups.
This compound vs. Methyl 4-chlorobenzoate: this compound has an additional strongly deactivating cyano group compared to Methyl 4-chlorobenzoate. This significantly reduces the electron density of the aromatic ring, making it substantially less reactive towards electrophiles.
This compound vs. Methyl 2-cyanobenzoate and Methyl 4-cyanobenzoate: The target compound has an additional deactivating chloro group compared to its cyanobenzoate analogues. While the chloro group is the weakest deactivator among the three, its presence further diminishes the ring's nucleophilicity. Therefore, this compound is expected to be less reactive than both Methyl 2-cyanobenzoate and Methyl 4-cyanobenzoate.
Steric Effects:
Steric hindrance also plays a crucial role in determining reactivity, especially in polysubstituted benzenes. msu.eduyoutube.com The ortho positions to bulky groups are less accessible to incoming electrophiles. In this compound, the presence of substituents at positions 1, 2, and 4 creates a more sterically crowded environment compared to its disubstituted analogues, which can further decrease the reaction rate.
Methyl 4-chlorobenzoate > Methyl 2-cyanobenzoate ≈ Methyl 4-cyanobenzoate > this compound
This trend is based on the additive deactivating effects of the electron-withdrawing substituents. The presence of three such groups in this compound renders its aromatic ring significantly less nucleophilic and therefore the least reactive among the compared compounds.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms in Methyl 4-chloro-2-cyanobenzoate can be determined.
The proton NMR (¹H NMR) spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. For this compound, three distinct signals are expected for the aromatic protons and one signal for the methyl protons of the ester group.
The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the cyano (-CN), chloro (-Cl), and methyl ester (-COOCH₃) groups deshields these protons, causing them to resonate at a lower field (higher ppm).
H-3: This proton is positioned between the cyano and chloro groups and is expected to be a doublet.
H-5: This proton is adjacent to the chloro group and would likely appear as a doublet of doublets, being coupled to both H-3 and H-6.
H-6: This proton is adjacent to the ester group and is expected to be a doublet.
-OCH₃ Protons: The three protons of the methyl group on the ester are in an identical chemical environment and will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H-3 | ~7.8-8.0 | d |
| Aromatic H-5 | ~7.6-7.7 | dd |
| Aromatic H-6 | ~8.1-8.2 | d |
| -OCH₃ | ~3.9-4.0 | s |
Predicted data is based on theoretical values and analogous structures. Solvent: CDCl₃.
The carbon-13 NMR (¹³C NMR) spectrum reveals the different electronic environments of the carbon atoms within the molecule. For this compound, nine distinct signals are expected, corresponding to each of the nine carbon atoms.
Carbonyl Carbon (-C=O): The ester carbonyl carbon is significantly deshielded and is expected to appear at the lowest field, typically between 160-170 ppm.
Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing groups (C-1, C-2, C-4) will be deshielded.
Cyano Carbon (-CN): The carbon of the nitrile group typically resonates in the range of 115-120 ppm.
Methyl Carbon (-OCH₃): The carbon of the methyl ester group is shielded and will appear at the highest field, generally around 50-55 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O | ~164 |
| C-1 (-CCOO) | ~132 |
| C-2 (-CCN) | ~115 |
| C-3 | ~135 |
| C-4 (-CCl) | ~140 |
| C-5 | ~130 |
| C-6 | ~133 |
| -CN | ~117 |
| -OCH₃ | ~53 |
Predicted data is based on theoretical values and analogous structures. Solvent: CDCl₃.
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-5 and H-3, confirming their ortho-relationship on the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C-3/H-3, C-5/H-5, C-6/H-6, and the methyl carbon/protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the methyl protons (-OCH₃) to the carbonyl carbon (-C=O) and the C-1 aromatic carbon. Aromatic protons would show correlations to neighboring carbons, helping to piece together the substitution pattern on the ring. For instance, H-6 would show a correlation to the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of this compound is C₉H₆ClNO₂. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 3: Theoretical HRMS Data for this compound
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₉H₆³⁵ClNO₂]⁺ | ³⁵Cl | 195.0087 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to produce product ions. The fragmentation pattern provides a "fingerprint" that can confirm the structure.
For this compound, key fragmentation pathways would likely involve:
Loss of the methoxy radical (•OCH₃): This would result in a fragment ion with an m/z of 164.
Loss of formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde from the ester group could occur.
Loss of the methyl ester group: Cleavage of the entire -COOCH₃ group.
Loss of chlorine: Cleavage of the C-Cl bond.
Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.
The analysis of these fragmentation pathways allows for the confirmation of the presence and connectivity of the functional groups on the aromatic ring.
Predicted Collision Cross Section (CCS) Values
Predicted CCS values for various adducts of this compound have been calculated using platforms such as CCSbase. uni.lunih.gov These predictions are crucial for identifying the compound in complex matrices during analysis by IM-MS. The table below summarizes the predicted CCS values for different ionic adducts of this compound. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 196.01599 | 138.0 |
| [M+Na]⁺ | 217.99793 | 150.2 |
| [M-H]⁻ | 194.00143 | 141.9 |
| [M+NH₄]⁺ | 213.04253 | 156.7 |
| [M+K]⁺ | 233.97187 | 146.1 |
| [M+H-H₂O]⁺ | 178.00597 | 127.1 |
| [M+HCOO]⁻ | 240.00691 | 154.6 |
| [M+CH₃COO]⁻ | 254.02256 | 194.1 |
| [M]⁺ | 195.00816 | 136.7 |
Data sourced from PubChem. uni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The key functional groups in this compound are the methyl ester, the cyano group, and the chloro-substituted benzene ring. Each of these will give rise to characteristic vibrational bands.
C≡N Stretch: The cyano (nitrile) group is expected to produce a sharp, intense band in the IR and Raman spectra in the region of 2230-2240 cm⁻¹. For the related 4-cyanobenzoic acid, this stretching mode is observed at 2240 cm⁻¹ in the IR spectrum and 2239 cm⁻¹ in the Raman spectrum. rasayanjournal.co.in
C=O Stretch: The carbonyl (C=O) stretching vibration of the methyl ester group is typically a very strong band in the IR spectrum. For aromatic esters, this band generally appears in the range of 1715-1730 cm⁻¹. In the related compound 4-methylbenzoyl S-ethyl thioester, the C=O stretching frequency is observed near 1663 cm⁻¹ in non-hydrogen bonding solvents. nih.gov
Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. The C=C stretching modes within the ring typically appear in the 1450-1600 cm⁻¹ region. rasayanjournal.co.in Aromatic C-H stretching vibrations are expected to absorb weakly between 3000-3120 cm⁻¹. rasayanjournal.co.in The substitution pattern on the ring also influences the C-H out-of-plane bending modes, which are useful for confirming the arrangement of substituents. rasayanjournal.co.in
C-O Stretch: The ester group will also show C-O stretching vibrations. These typically result in two bands, one for the C(=O)-O stretch and another for the O-CH₃ stretch, usually found in the 1000-1300 cm⁻¹ region. rasayanjournal.co.in
C-Cl Stretch: The carbon-chlorine (C-Cl) stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹.
Table 2: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3120 | Weak to Medium |
| C≡N Stretch | Cyano Group | 2230 - 2240 | Medium to Strong, Sharp |
| C=O Stretch | Methyl Ester | 1715 - 1730 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Strong |
| C-O Stretch | Methyl Ester | 1000 - 1300 | Medium to Strong |
| C-Cl Stretch | Chloro Group | 600 - 800 | Medium |
Assignments are based on data from analogous compounds. rasayanjournal.co.innih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org The absorption of this radiation is restricted to specific functional groups containing valence electrons of low excitation energy, known as chromophores. shu.ac.uk
The structure of this compound contains several chromophores: the benzene ring, the carbonyl group (C=O) of the ester, and the cyano group (C≡N). These features give rise to specific electronic transitions, primarily π → π* and n → π* transitions. libretexts.org
π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are characteristic of molecules with conjugated π systems, such as the aromatic ring and the carbonyl and cyano groups in this compound. These transitions are typically high-intensity (high molar absorptivity) and are expected to be the primary source of absorption in the UV spectrum for this compound. youtube.comyoutube.com For comparison, the related compound 4-chlorobenzoic acid shows absorption in the UV region. nist.gov
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atom of the carbonyl group, to a π* antibonding orbital. libretexts.orgyoutube.com These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths. youtube.com
The combination of the benzene ring with the electron-withdrawing cyano and ester groups is expected to result in a complex UV absorption spectrum with a strong absorbance band (λmax) likely below 300 nm, corresponding to the π → π* transitions of the conjugated aromatic system. libretexts.org
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Methyl 4-chloro-2-cyanobenzoate, DFT calculations provide a foundational understanding of its geometry, stability, and electronic properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Optimized Geometries and Conformational Analysis
The geometry of this compound is optimized using DFT to find the lowest energy structure, which corresponds to the most stable arrangement of its atoms. The benzene (B151609) ring is inherently planar. However, the orientation of the methyl ester (-COOCH₃) group relative to the ring is of interest. Conformational analysis involves calculating the energy of the molecule as the dihedral angle of the ester group is rotated.
Studies on substituted methyl benzoates and related benzoic acids show that the conformational flexibility of substituents determines the potential for polymorphism. For this compound, steric hindrance between the ortho-cyano group and the ester group, along with electronic interactions, will dictate the most stable conformation. The lowest energy conformer likely involves the ester group being nearly coplanar with the aromatic ring to maximize π-conjugation, though some torsion is expected due to steric repulsion.
Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT) Note: These are representative values based on DFT calculations of analogous substituted benzenes.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | 1.74 Å |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-CN | 1.45 Å | |
| C≡N | 1.16 Å | |
| C-C(=O) | 1.50 Å | |
| C=O | 1.21 Å | |
| C-O | 1.35 Å | |
| O-CH₃ | 1.44 Å | |
| Bond Angle | C-C-Cl | 119.5° |
| C-C-CN | 121.0° | |
| C-C-C(=O) | 120.5° |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the π-system of the benzene ring contributes significantly to the frontier orbitals. The electron-withdrawing nature of the chlorine, cyano, and methyl ester groups is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzene. This generally leads to a moderate HOMO-LUMO gap. A smaller gap suggests the molecule is more polarizable and reactive. The distribution of these orbitals indicates the likely sites for chemical reactions; the HOMO is typically delocalized over the aromatic ring, while the LUMO may have significant contributions from the cyano and carbonyl carbons, marking them as potential sites for nucleophilic attack.
Table 2: Predicted Frontier Orbital Energies for this compound Note: Values are illustrative, based on typical DFT calculations for similar aromatic compounds.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 eV | Highest Occupied Molecular Orbital (π-orbital) |
| LUMO | -2.1 eV | Lowest Unoccupied Molecular Orbital (π*-orbital) |
Electrostatic Potential Surfaces (EPS) and Reactivity Prediction
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visualizing regions of positive and negative potential.
For this compound, the EPS map would show:
Negative Regions (Red/Yellow): These are areas of high electron density and are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the ester group.
Positive Regions (Blue): These are electron-deficient areas, prone to nucleophilic attack. Positive potentials are expected on the hydrogen atoms of the methyl group and the aromatic ring. A region of positive potential, known as a σ-hole, may also be present on the chlorine atom along the extension of the C-Cl bond, making it a potential site for halogen bonding. researchgate.net
This map allows for the prediction of intermolecular interactions and the initial steps of chemical reactions. For instance, a nucleophile would preferentially attack the carbon atoms of the cyano or carbonyl groups, or the aromatic ring carbons, depending on the reaction conditions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. rsc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For this compound, an MD simulation in a solvent (like water or an organic solvent) would reveal its conformational landscape. This involves tracking the torsional angles, particularly the rotation of the methyl ester group, over the simulation period. The results would provide information on:
The preferred conformations in a solution environment.
The energy barriers between different conformers.
The flexibility of the molecule and the timescale of conformational changes.
Solvent interactions and the formation of hydrogen bonds or other non-covalent interactions.
Such simulations are computationally intensive but provide a more realistic understanding of the molecule's behavior in a chemical system compared to static, gas-phase DFT calculations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in medicinal chemistry and toxicology to predict the biological activity or other properties of chemical compounds based on their molecular structures. mdpi.com
If this compound were part of a series of compounds tested for a specific biological activity (e.g., antimicrobial or anticancer), a QSAR model could be developed. This involves:
Data Collection: A dataset of structurally similar molecules with measured biological activities is compiled.
Descriptor Calculation: For each molecule, including this compound, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), topological indices, and quantum chemical parameters derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.
Validation: The model's predictive power is rigorously tested.
A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.
Reaction Mechanism Elucidation through Computational Methods
Computational methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov
For this compound, computational studies could be used to investigate various reactions, such as:
Nucleophilic Aromatic Substitution: The displacement of the chlorine atom by a nucleophile. Calculations would determine the activation energy barriers for different proposed mechanisms (e.g., SₙAr) and the stability of any intermediates.
Hydrolysis of the Ester: The reaction mechanism of ester hydrolysis under acidic or basic conditions could be modeled to understand the role of catalysts and the energetics of the tetrahedral intermediate.
Reduction of the Cyano Group: The pathway for the reduction of the nitrile to an amine could be computationally explored to understand the selectivity and efficiency of different reducing agents.
By calculating the energies of all species along the reaction coordinate, a complete energy profile can be constructed, providing deep insights into the reaction's feasibility, kinetics, and selectivity. nih.gov
Applications in Organic Synthesis and Medicinal Chemistry
Role as a Key Synthetic Intermediate for Complex Molecules
Methyl 4-chloro-2-cyanobenzoate is a significant chemical compound that serves as a crucial building block in the synthesis of more complex organic molecules. Its value stems from the specific arrangement of its functional groups—a methyl ester, a chloro group, and a cyano group—on a benzene (B151609) ring. This unique structure provides multiple reactive sites, allowing for a variety of chemical transformations. The presence of both electrophilic and nucleophilic centers enables its use in diverse chemical reactions, such as nucleophilic substitution at the chlorinated carbon, hydrolysis of the ester, or reduction of the cyano group. These reactions highlight its versatility as a precursor for creating intricate molecular architectures.
In the field of medicinal chemistry, this compound functions as a key intermediate in the synthesis of various pharmaceutical compounds. smolecule.com Its structural framework is a component of molecules designed for therapeutic purposes. The reactivity of its functional groups allows chemists to build upon its core structure to produce larger, more complex molecules with specific biological activities. While detailed synthetic pathways are proprietary and vary by the target drug, the compound's role as a starting material or intermediate is established in the development of new pharmaceuticals. smolecule.comontosight.ai
Similar to its role in pharmaceuticals, this compound is also utilized in the development of agrochemicals. smolecule.com The compound serves as a precursor for creating new pesticides and herbicides. For instance, the phenoxy herbicide 2-Methyl-4-chlorophenoxyacetic acid (MCPA) is a powerful and selective agent used to control broadleaf weeds in various crops. nih.gov The development of such agrochemicals often involves synthesizing derivatives from intermediates like this compound to optimize their efficacy and selectivity against target pests and weeds.
Development of Derivatives with Modified Biological Activity
The chemical structure of this compound provides a scaffold that can be systematically modified to create a library of derivatives. These derivatives, with altered functional groups, are then studied to understand how structural changes impact their biological effects. This process is fundamental in drug discovery and the development of new bioactive compounds.
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. In the context of compounds structurally related to this compound, SAR studies have been conducted to enhance their therapeutic properties. For example, in the development of dual aromatase and sulfatase inhibitors, which are relevant in breast cancer therapy, researchers have synthesized various derivatives of a parent compound. nih.gov These modifications included:
Relocating halogen atoms (F, Cl, Br). nih.gov
Introducing additional halogen atoms. nih.gov
Replacing the halogen with other chemical groups. nih.gov
Modifying linker groups, for instance, from a methylene (B1212753) to a difluoromethylene linker. nih.gov
Substituting the cyanophenyl ring with other ring structures. nih.gov
Replacing functional groups like the triazolyl group with an imidazolyl group. nih.gov
These systematic changes allow researchers to determine which parts of the molecule are essential for its biological activity and to fine-tune its potency and selectivity. For instance, the introduction of a difluoromethyl group was found to improve aromatase inhibition threefold in one case. nih.gov
Research has indicated that this compound and its derivatives possess potential biological activities that are of interest in drug development. smolecule.com The compound's structure enables it to interact with various biological targets, making it a candidate for further investigation.
One of the key biological activities explored for this compound is its potential as an antimicrobial agent. smolecule.com The search for new antimicrobial compounds is a critical area of research due to the rise of antibiotic-resistant bacteria. Compounds containing cyano and halogen functional groups are known to exhibit a range of biological effects, and research into this specific molecule has included screening for its ability to inhibit the growth of microorganisms. smolecule.com
Exploration of Potential Biological Activities
Anticancer Research
The quest for novel and more effective anticancer agents is a continuous endeavor in medicinal chemistry. The structural framework of this compound, with its specific substitution pattern, presents a valuable scaffold for the design of new therapeutic candidates.
Recent research has highlighted the potential of molecules bearing the 4-chloro-substituted phenyl ring in oncology. For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and evaluated for their anticancer properties. nih.gov One of the standout compounds from this series, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated notable activity against several cancer cell lines. nih.gov Specifically, at a concentration of 10 µM, it showed significant growth inhibition against SNB-19 (a glioblastoma cell line), NCI-H460 (a non-small cell lung cancer cell line), and SNB-75 (another glioblastoma cell line). nih.gov Molecular docking studies suggested that these compounds may exert their effect by binding to the active site of tubulin, a crucial protein involved in cell division. nih.gov
While this study did not directly utilize this compound as a starting material, the promising anticancer activity of these 4-chloro-substituted compounds underscores the potential of this structural motif. The presence of the cyano group in this compound offers an additional point for chemical modification, allowing for the synthesis of a diverse library of compounds for anticancer screening.
Table 1: Anticancer Activity of a Representative 4-Chloro-Substituted Compound
| Compound | Cancer Cell Line | Concentration | Percent Growth Inhibition (PGI) |
|---|---|---|---|
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | 10 µM | 65.12% |
| NCI-H460 | 10 µM | 55.61% | |
| SNB-75 | 10 µM | 54.68% |
Data sourced from a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov
Insecticidal and Fungicidal Investigations
The agricultural sector is in constant need of new and effective pesticides to protect crops from insect and fungal infestations. The inherent biological activity of certain chemical structures makes them ideal candidates for the development of agrochemicals. smolecule.com this compound, with its reactive sites, serves as a potential starting point for the synthesis of novel insecticides and fungicides. smolecule.com
The development of pyridine-based compounds has been a significant area of research in pesticide chemistry, leading to the creation of various herbicides, fungicides, and insecticides. nih.gov For example, a class of 2-phenylpyridine (B120327) derivatives has shown promising insecticidal activity against several agricultural pests. nih.gov In one study, compounds such as N-(4-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide exhibited 100% inhibition against the armyworm Mythimna separata at a concentration of 500 mg/L. nih.gov
Furthermore, research into quinazoline (B50416) derivatives has revealed their potential as fungicidal and insecticidal agents. A patent for 4-aminoquinazoline derivatives describes their effectiveness in treating and preventing diseases in agricultural and horticultural plants. google.com These compounds have the added benefit of lower toxicity to fish compared to other known agents. google.com
While direct studies on the insecticidal and fungicidal properties of derivatives synthesized from this compound are not extensively documented, the proven efficacy of structurally related compounds, such as those containing a substituted phenyl ring, highlights the potential of this chemical scaffold in the development of new agrochemicals. The reactive nature of the cyano and chloro groups on the benzene ring of this compound allows for the introduction of various pharmacophores known to be active against insects and fungi.
Table 2: Insecticidal Activity of a Representative 2-Phenylpyridine Derivative
| Compound | Pest Species | Concentration | Inhibition |
|---|---|---|---|
| N-(4-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide | Mythimna separata (Armyworm) | 500 mg/L | 100% |
Data from a study on 2-phenylpyridine derivatives. nih.gov
Pharmacological Target Identification and Ligand Design
The rational design of drugs often begins with the identification of a specific biological target, such as an enzyme or a receptor, followed by the creation of a molecule (a ligand) that can interact with this target to produce a therapeutic effect. The chemical structure of this compound provides a foundation for the design of such targeted ligands.
An example of this approach can be seen in the development of a novel derivative of the antibiotic ciprofloxacin (B1669076). In this study, a new compound, 4-chloro-phenylcarbamoyl-methyl ciprofloxacin, was synthesized and found to have enhanced antibacterial properties. mdpi.com This derivative was designed to target topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial survival. mdpi.com Docking studies confirmed that the new derivative exhibited strong binding interactions with the gyrase enzyme. mdpi.com
In another study focused on anti-inflammatory agents, a vanillin (B372448) derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was synthesized and evaluated for its ability to inhibit the COX-2 enzyme, a key target in inflammation. fip.org Computational docking studies predicted that this compound would have a better binding affinity for the COX-2 receptor compared to its parent compound, vanillin. fip.org
These examples, while not directly starting from this compound, demonstrate how the 4-chloro-substituted phenyl moiety can be a key component in the design of ligands for specific pharmacological targets. The presence of the cyano group in this compound offers further opportunities for chemists to modify the structure and fine-tune its binding properties for a variety of biological targets, thereby aiding in the discovery of new therapeutic agents.
Table 3: Target and Binding Affinity of a Designed Ligand
| Compound | Pharmacological Target | Binding Affinity (kcal/mol) |
|---|---|---|
| 4-Chloro-phenylcarbamoyl-methyl ciprofloxacin | DNA Gyrase (PDB ID: 2XCT) | -10.3349 |
| 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 Receptor (PDB ID: 6COX) | -8.18 |
Data sourced from studies on a ciprofloxacin derivative and a vanillin derivative. mdpi.comfip.org
Applications in Materials Science and Polymer Chemistry
Utilization in the Synthesis of Functional Polymers
While direct, extensive research on the use of Methyl 4-chloro-2-cyanobenzoate in the synthesis of functional polymers is not widely published in open literature, its structural motifs suggest its potential as a precursor or comonomer. Functional polymers are macromolecules designed to possess specific chemical or physical properties, such as thermal stability, conductivity, or photoresponsiveness. The presence of the cyano and chloro groups on the aromatic ring of this compound can be exploited to introduce specific functionalities into a polymer backbone.
For instance, the chloro group can be a site for nucleophilic substitution reactions, allowing for the grafting of other functional moieties onto the polymer chain. The cyano group, known for its strong dipole moment and ability to participate in cycloaddition reactions, can also be a key component in designing polymers with specific thermal or electronic properties. Although detailed studies are limited, the analogous compound, Methyl 4-cyanobenzoate (B1228447), has been noted as a functional polymer monomer, suggesting a similar potential for its chlorinated counterpart.
Investigation for Materials with Specific Electronic or Optical Properties
The electronic nature of this compound makes it a candidate for investigation in materials with specific electronic or optical properties. The cyano group is a strong electron-withdrawing group, which can significantly influence the electronic structure of a molecule and, by extension, a polymer derived from it. This can lead to materials with interesting properties such as high electron affinity, which is desirable in certain electronic devices.
While specific data on polymers synthesized directly from this compound is scarce, the principles of material design suggest its potential. The incorporation of such a molecule into a conjugated polymer backbone, for example, could modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is a critical aspect in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. Further research is necessary to explore and quantify the impact of this specific monomer on the electronic and optical properties of resulting materials.
Role as a Monomer or Cross-linking Agent
The structure of this compound inherently allows it to function as a monomer in certain polymerization reactions. For example, if the chloro group were to be replaced by another reactive group, such as an amino or hydroxyl group, the resulting bifunctional molecule could participate in step-growth polymerization to form polyesters or polyamides. The cyano group would then be a pendant functional group along the polymer chain, imparting specific properties to the final material.
Toxicological Considerations in Academic Research Excluding Dosage
Mechanistic Toxicology Studies
Mechanistic studies, crucial for understanding how a substance exerts its toxic effects at a molecular level, are limited for Methyl 4-chloro-2-cyanobenzoate. Much of the available information is derived from computational predictions and its use in the synthesis of other molecules.
Modes of Toxic Action Prediction
Predictive toxicology, utilizing computational models such as Quantitative Structure-Activity Relationship (QSAR), is essential for forecasting the potential hazards of chemicals. For this compound, the U.S. Environmental Protection Agency (EPA) has compiled some predictive data. However, specific information regarding its genotoxicity or defined Adverse Outcome Pathways (AOPs) is not currently available, indicating a gap in the comprehensive toxicological profile of this compound. epa.gov
Enzyme Inhibition Studies
While direct studies on the enzyme inhibition properties of this compound are not extensively documented, its application as a chemical intermediate provides some insight. It has been utilized in the synthesis of MST1 kinase inhibitors. google.com This suggests that while the compound itself may not be the primary inhibitor, its structural motifs are relevant in the design of molecules that target specific enzymes. The reactivity of its functional groups, such as the cyano and chloro groups, makes it a candidate for interactions with biological molecules. google.com
Cellular Toxicity Mechanisms
There is a lack of specific academic studies detailing the cellular toxicity mechanisms, such as the induction of apoptosis or necrosis, by this compound. The EPA's executive summary on the compound indicates that no data is available on acute, subchronic, or chronic toxicity. epa.gov A patent for MST1 kinase inhibitors mentions a cell-based assay to monitor protein autophosphorylation, but this is in the context of the final synthesized compounds, not the intermediate this compound itself. google.com
Environmental Fate and Degradation Studies (Academic Perspective)
Persistence and Degradability in Environmental Matrices
The persistence of a chemical in the environment is a key factor in its potential to cause long-term effects. The EPA notes that biodegradation predictions for this compound are available, though specific studies detailing its half-life in matrices like soil and water are not readily found in the public domain. epa.gov The presence of a chlorine atom on the aromatic ring can, in some cases, increase a compound's resistance to degradation.
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism. This is often predicted using the octanol-water partition coefficient (logKow) and the bioconcentration factor (BCF). The EPA's data summary provides predicted values for this compound. epa.gov
Predicted Bioaccumulation and Physicochemical Properties
| Parameter | Predicted Value | Source |
|---|---|---|
| logKow | 1.49 | epa.gov |
| log(BCF) | 1.64 | epa.gov |
A low logKow value, such as the one predicted for this compound, generally suggests a lower potential for bioaccumulation in the fatty tissues of organisms. The predicted Bioconcentration Factor also points towards a low likelihood of significant accumulation in aquatic life. epa.gov
Safety Assessments for Laboratory Handling and Research Exposures
In the context of academic research, a thorough understanding of the toxicological profile of "this compound" is paramount to ensure the safety of laboratory personnel. While comprehensive toxicological data may be limited, existing information from safety data sheets (SDS) and chemical suppliers provides a foundation for risk assessment and the implementation of appropriate handling procedures.
Hazard Identification and Classification:
"this compound" is classified as an irritant. Based on available safety information, the compound presents the following hazards:
Skin Irritation (H315): Causes irritation upon direct contact with the skin. fluorochem.co.uk
Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation to the eyes. fluorochem.co.uk
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled. fluorochem.co.uk
Current executive summaries of toxicological data indicate that there are no specific studies available concerning the acute, reproductive, or developmental toxicity of "this compound". epa.gov This lack of comprehensive data underscores the importance of handling the compound with caution and minimizing exposure.
Laboratory Handling and Personal Protective Equipment (PPE):
Given the identified hazards, stringent safety protocols are necessary when working with "this compound" in a research setting. The following personal protective equipment (PPE) is essential to mitigate the risk of exposure:
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes. fluorochem.co.uk
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact. A laboratory coat or other protective clothing is also required to protect street clothes and exposed skin.
Respiratory Protection: When handling the compound as a powder or in any way that may generate dust or aerosols, a dust mask, such as a type N95 respirator, should be used to prevent inhalation. fluorochem.co.uk
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of airborne particles.
First Aid Measures:
In the event of accidental exposure, the following first aid procedures should be followed immediately:
Inhalation: If inhaled, the individual should be moved to an area with fresh air.
Skin Contact: Contaminated clothing should be removed, and the affected skin area should be washed thoroughly with soap and water.
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, they should be taken out before continuing to rinse. Medical attention should be sought if irritation persists.
A summary of the key safety information for "this compound" is provided in the table below.
| Hazard Statement | GHS Code | Precautionary Measures |
| Causes skin irritation | H315 | Wear protective gloves and clothing. |
| Causes serious eye irritation | H319 | Wear eye/face protection. |
| May cause respiratory irritation | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
This information is intended for use in a controlled laboratory setting by trained professionals and is not exhaustive. Researchers must always consult the most up-to-date Safety Data Sheet (SDS) for "this compound" before commencing any work.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-chloro-2-cyanobenzoate, and how can reaction efficiency be optimized?
this compound can be synthesized via esterification of 4-chloro-2-cyanobenzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Optimization involves monitoring reaction time and temperature to avoid side reactions like hydrolysis of the cyano group. For example, analogous methyl benzoate derivatives (e.g., Methyl 4-chlorobenzoate) are synthesized at reflux (~110°C) with yields up to 78% . Purity can be improved by recrystallization using hexane/ethyl acetate mixtures (3:2 ratio), as demonstrated for structurally similar esters .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- FT-IR : Identify ester C=O (~1718 cm⁻¹), aromatic C-H (~3059 cm⁻¹), and C≡N (~2240 cm⁻¹) stretches .
- NMR : ¹H NMR can confirm methyl ester integration (δ ~3.9 ppm) and aromatic proton splitting patterns.
- Melting Point : Compare with literature values; discrepancies may indicate impurities (e.g., unreacted acid or positional isomers) .
- HPLC/MS : Quantify purity and confirm molecular weight (C₉H₆ClNO₂, theoretical MW: 195.6 g/mol).
Q. What are the stability considerations for this compound under various experimental conditions?
The compound’s stability is influenced by electron-withdrawing groups (Cl and CN), which may enhance hydrolysis susceptibility. Conduct accelerated stability studies:
- Acidic/alkaline conditions : Monitor degradation via HPLC at pH 2 (HCl) and pH 12 (NaOH).
- Thermal stability : Use TGA/DSC to assess decomposition temperatures.
- Light sensitivity : Store in amber vials if UV-Vis analysis indicates photodegradation.
Advanced Research Questions
Q. How do substituent positions (Cl and CN) influence the reactivity of this compound in nucleophilic substitution reactions?
The ortho-cyano group creates steric hindrance and electronic effects, potentially directing nucleophilic attack to the para-chlorine position. Compare with positional isomers (e.g., Methyl 5-chloro-2-cyanobenzoate ) to evaluate regiochemical outcomes. Computational modeling (DFT) can map electron density and predict reactive sites .
Q. What methodologies resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?
Discrepancies may arise from:
- Polymorphism : Use X-ray crystallography (as in ) to identify crystal forms.
- Impurities : Employ preparative HPLC or column chromatography for purification.
- Isomeric contamination : Validate structure via 2D NMR (COSY, HSQC) to distinguish between Cl/CN positional isomers .
Q. How can computational tools predict the behavior of this compound in catalytic systems?
- DFT Calculations : Model transition states for ester hydrolysis or cross-coupling reactions (e.g., Suzuki-Miyaura) to assess feasibility.
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize reaction media .
Q. What strategies mitigate challenges in detecting low-abundance degradation products during stability studies?
- LC-HRMS : Use high-resolution mass spectrometry with fragmentation (MS/MS) to identify trace impurities.
- Isotopic Labeling : Synthesize deuterated analogs to track degradation pathways.
- Forced Degradation : Expose the compound to extreme conditions (e.g., 70°C, 75% RH) to amplify degradation signals.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
